1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18815324

Molecular Formula: C9H8ClIOS

Molecular Weight: 326.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClIOS |

|---|---|

| Molecular Weight | 326.58 g/mol |

| IUPAC Name | 1-chloro-1-(2-iodo-3-sulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3 |

| Standard InChI Key | SGKPPMCYWNHBTI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)S)I)Cl |

Introduction

Structural Overview

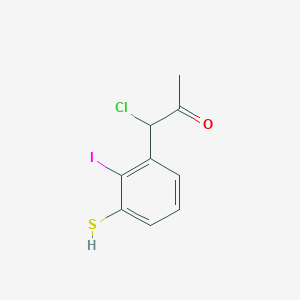

The molecular structure of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one consists of:

-

Functional Groups:

-

A chlorine atom attached to the first carbon of the propane backbone.

-

An iodine atom and a thiol (-SH) group substituted on a phenyl ring.

-

A ketone group (-C=O) on the second carbon of the propane backbone.

-

Chemical Formula

The molecular formula can be written as .

Key Features

-

The presence of both halogens (chlorine and iodine) makes it reactive for further functionalization.

-

The thiol group (-SH) may impart nucleophilic properties, enabling reactions such as alkylation or oxidation.

-

The ketone group provides electrophilic reactivity, facilitating nucleophilic addition reactions.

Synthesis Pathways

The synthesis of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one would likely involve multi-step organic reactions:

-

Halogenation of Phenyl Derivatives:

-

Starting with a phenyl compound, selective iodination at the ortho position can be achieved using iodine and oxidizing agents like .

-

-

Introduction of Thiol Group:

-

A nucleophilic substitution reaction could introduce the thiol group at the meta position relative to iodine.

-

-

Formation of Ketone Functionality:

-

The ketone group could be introduced via Friedel-Crafts acylation using acetyl chloride or similar reagents.

-

-

Chlorination on Propane Backbone:

-

Chlorination at the alpha position to the ketone can be achieved using reagents like or .

-

Medicinal Chemistry

The compound’s structure suggests potential bioactivity due to:

-

The thiol group, which can interact with metal ions or enzymes.

-

Halogen atoms, which are known to enhance binding affinity in drug-receptor interactions.

Material Science

The combination of halogens and thiol groups could make this compound useful in:

-

Surface modification for sensors or catalysts.

-

Precursor for sulfur-containing polymers.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To identify proton and carbon environments; -NMR and -NMR would show signals for aromatic protons, aliphatic protons, thiol, and ketone groups. |

| Mass Spectrometry | To determine molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To confirm functional groups: C=O stretch (~1700 cm), S-H stretch (~2500 cm). |

| Elemental Analysis | To verify the percentage composition of C, H, Cl, I, O, and S. |

Safety and Handling

Given its structure:

-

The thiol group may release unpleasant odors and should be handled in a fume hood.

-

Halogenated compounds are often toxic; proper personal protective equipment (PPE) is necessary.

-

Iodinated compounds may require special disposal methods due to environmental concerns.

Research Gaps and Future Directions

While detailed information on this specific compound is limited, research could focus on:

-

Exploring its reactivity in organic synthesis.

-

Evaluating its biological activity against various pathogens or cancer cells.

-

Investigating its utility in material science applications such as coatings or electronic devices.

This article provides a foundational understanding of "1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one," emphasizing its structural features, synthesis pathways, applications, and analytical methods for characterization. Further experimental studies are required to unlock its full potential across various scientific domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume